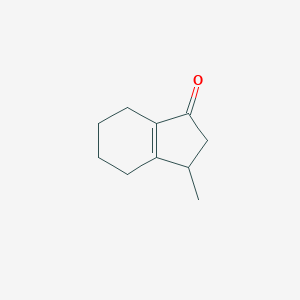![molecular formula C6H5N3S2 B100660 7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 18917-31-2](/img/structure/B100660.png)
7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. This compound is synthesized by the reaction between 2-aminothiazole and ethyl 2-chloroacetate followed by the reaction with methylthio-1,3-dimethyl-1H-pyrazole-5-carboxylate.
Mécanisme D'action
The mechanism of action of 7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine is not fully understood. However, it has been suggested that it acts by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine is its diverse pharmacological activities. It has been shown to have antitumor, antibacterial, antifungal, and anti-inflammatory activities, making it a promising candidate for the development of new drugs. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of 7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its mechanism of action and its effects on various enzymes and proteins involved in disease pathogenesis. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound is important for the development of new drugs.
Méthodes De Synthèse
The synthesis of 7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine involves a multi-step reaction. Firstly, 2-aminothiazole is reacted with ethyl 2-chloroacetate to form 2-ethoxycarbonyl-4-aminothiazole. This intermediate is then reacted with methylthio-1,3-dimethyl-1H-pyrazole-5-carboxylate to form the final product, this compound.
Applications De Recherche Scientifique
7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine has shown significant potential in the field of medicinal chemistry. It has been studied for its antitumor, antibacterial, antifungal, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
18917-31-2 |
|---|---|
Formule moléculaire |
C6H5N3S2 |
Poids moléculaire |
183.3 g/mol |
Nom IUPAC |
7-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H5N3S2/c1-10-5-4-6(8-2-7-5)11-3-9-4/h2-3H,1H3 |
Clé InChI |
DTUQMMWHAXYDPO-UHFFFAOYSA-N |
SMILES |
CSC1=NC=NC2=C1N=CS2 |
SMILES canonique |
CSC1=NC=NC2=C1N=CS2 |
Autres numéros CAS |
18917-31-2 |
Synonymes |
5-methylsulfanyl-9-thia-2,4,7-triazabicyclo[4.3.0]nona-2,4,7,10-tetrae ne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



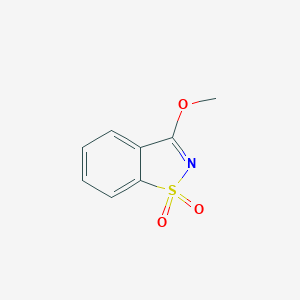
![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)
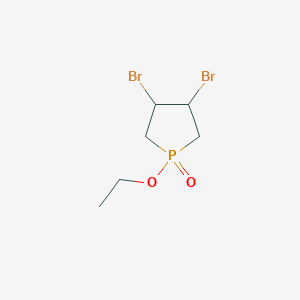
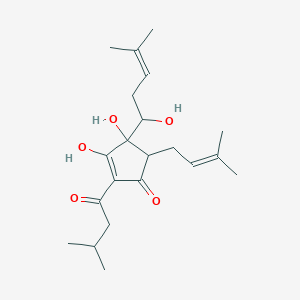
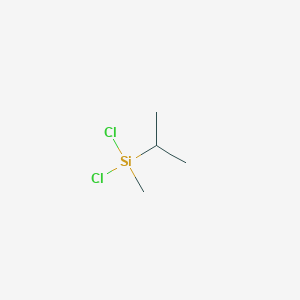
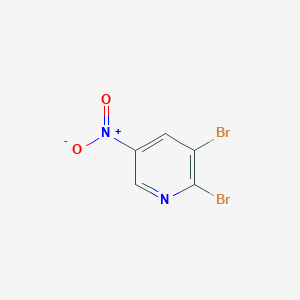
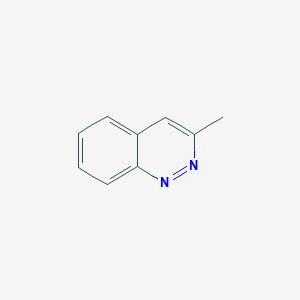
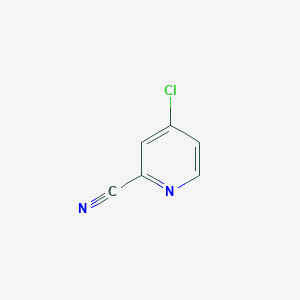
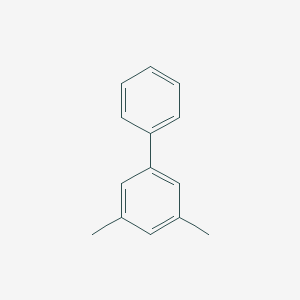
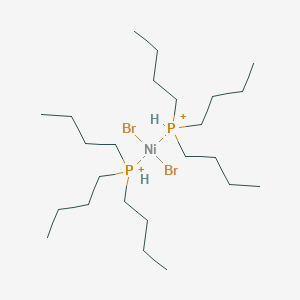
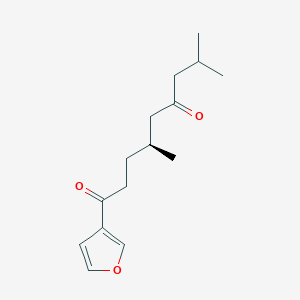
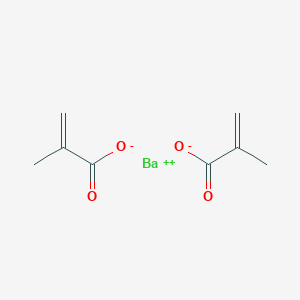
![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)
